Btk-IN-20

BTK inhibition enzyme assay HTRF KinEASE-TK

BTK‑IN‑20 (CAS 1581714‑50‑2), also referred to as compound 283, is a synthetic small‑molecule inhibitor of Bruton’s tyrosine kinase (BTK) built on a 1H‑pyrazolo[3,4‑d]pyrimidine scaffold. It was originally disclosed in US patent 9,233,983 (Advinus Therapeutics) and is supplied as a research‑grade tool compound for the study of B‑cell receptor signalling, lymphoproliferative disorders and autoimmune inflammation.

Molecular Formula C30H30FN7O2
Molecular Weight 539.6 g/mol
Cat. No. B13924896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-20
Molecular FormulaC30H30FN7O2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N
InChIInChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1
InChIKeyKZMQPYCXSAGLTB-RMWKRFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-20 (Compound 283) – Potent 1H‑Pyrazolo[3,4‑d]pyrimidine BTK Inhibitor for Cancer & Inflammation Research


BTK‑IN‑20 (CAS 1581714‑50‑2), also referred to as compound 283, is a synthetic small‑molecule inhibitor of Bruton’s tyrosine kinase (BTK) built on a 1H‑pyrazolo[3,4‑d]pyrimidine scaffold . It was originally disclosed in US patent 9,233,983 (Advinus Therapeutics) and is supplied as a research‑grade tool compound for the study of B‑cell receptor signalling, lymphoproliferative disorders and autoimmune inflammation [1]. In a biochemical HTRF KinEASE‑TK assay, BTK‑IN‑20 inhibited recombinant human BTK with an IC₅₀ of 0.55 nM, placing it among the most potent analogues within its chemical series [2].

Why Generic Substitution Fails – Structural Nuances in the 1H‑Pyrazolo[3,4‑d]pyrimidine Series Drive Order‑of‑Magnitude Potency Gaps


BTK‑IN‑20 belongs to a crowded patent landscape of 1H‑pyrazolo[3,4‑d]pyrimidine derivatives in which seemingly minor structural modifications produce large shifts in biochemical potency [1]. For example, within the same US 9,233,983 patent, the 3‑fluoro‑4‑(morpholinomethyl)phenyl appendage present in BTK‑IN‑20 yields an IC₅₀ of 0.55 nM, whereas close congeners such as P‑23 (IC₅₀ 1.40 nM) and A‑1 (IC₅₀ 7 nM) are 2.5‑ to 13‑fold less active [2][3]. Consequently, substituting a “BTK inhibitor” from this chemical class without confirming the exact compound identity risks selecting a tool with substantially lower target engagement, invalidating dose‑response comparisons and confounding pharmacodynamic readouts [4].

Product‑Specific Quantitative Evidence Guide – BTK‑IN‑20 vs. Closest Analogs


Biochemical Potency: BTK‑IN‑20 vs. Patent‑Internal 1H‑Pyrazolo[3,4‑d]pyrimidine Congeners

In the same HTRF KinEASE‑TK biochemical assay, BTK‑IN‑20 (I‑20) achieved an IC₅₀ of 0.55 nM, representing a 2.5‑fold improvement over the closely related analogue P‑23 (IC₅₀ 1.40 nM) and a 12.7‑fold improvement over A‑1 (IC₅₀ 7 nM) [1][2][3]. This rank‑order difference is attributable to the 3‑fluoro‑4‑(morpholinomethyl)phenyl substitution, which enhances occupancy of the BTK ATP‑binding pocket.

BTK inhibition enzyme assay HTRF KinEASE-TK

Potency Cross‑Class Comparison: BTK‑IN‑20 vs. First‑Generation Clinical BTK Inhibitor Ibrutinib

BTK‑IN‑20 (IC₅₀ 0.55 nM in HTRF assay) displays comparable or marginally superior biochemical potency relative to ibrutinib, which has reported IC₅₀ values of 0.5–1.5 nM in analogous enzymatic assays [1][2]. However, BTK‑IN‑20 is a 1H‑pyrazolo[3,4‑d]pyrimidine derivative rather than an acrylamide‑based covalent inhibitor, suggesting a distinct binding mode that may retain activity against C481S‑mutant BTK, a common resistance mutation to covalent inhibitors.

BTK inhibition cross-study comparison ibrutinib

Scaffold‑Driven Selectivity Hypothesis: 1H‑Pyrazolo[3,4‑d]pyrimidine Core vs. Classical Pyrazolopyrimidine BTK Inhibitors

BTK‑IN‑20 incorporates a 1H‑pyrazolo[3,4‑d]pyrimidine core rather than the more common pyrazolo[1,5‑a]pyrimidine or pyrrolopyrimidine scaffolds found in many BTK inhibitors. Patent data indicate that the 1H‑pyrazolo[3,4‑d]pyrimidine series, exemplified by BTK‑IN‑20, was designed to exploit a unique hydrogen‑bond network with the BTK hinge region, potentially conferring improved selectivity over Src‑family kinases such as Lck and Lyn, which are frequently co‑inhibited by earlier pyrazolopyrimidine‑based BTK inhibitors [1]. However, quantitative selectivity profiling data for BTK‑IN‑20 has not been publicly disclosed.

kinase selectivity scaffold comparison BTK

Best Research & Industrial Application Scenarios for BTK‑IN‑20


High‑Sensitivity Biochemical BTK Assays Requiring Sub‑Nanomolar Potency

With a biochemical IC₅₀ of 0.55 nM, BTK‑IN‑20 is well‑suited for HTRF‑ or FP‑based BTK activity assays where maximal signal‑to‑noise ratio is required. Its potency exceeds that of most patent‑internal analogues (e.g., P‑23, A‑1), enabling complete BTK inhibition at low nanomolar concentrations and minimising DMSO solvent interference .

Investigating C481S‑Independent BTK Inhibition in Covalent‑Inhibitor‑Resistant Models

Because BTK‑IN‑20 belongs to a non‑acrylamide chemical series, it is predicted to inhibit BTK independently of Cys481 covalent bond formation. This makes it a useful probe for studying BTK signalling in C481S‑mutant cell lines, where covalent inhibitors such as ibrutinib and acalabrutinib lose efficacy . Researchers can employ BTK‑IN‑20 to dissect resistance mechanisms and validate next‑generation BTK‑targeting strategies [1].

B‑Cell Receptor Signalling Studies in Autoimmune Inflammation Models

BTK‑IN‑20’s potent inhibition of the BTK‑dependent BCR signalling cascade supports its use in ex‑vivo B‑cell activation assays (e.g., CD69 or CD86 upregulation) and in vivo models of rheumatoid arthritis or lupus, where BTK is a validated therapeutic target . Its potency advantage over first‑generation tool compounds allows lower dosing, potentially reducing off‑target pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.